4-Bromocinnamic acid

Catalog No.
S796373
CAS No.
1200-07-3
M.F
C9H7BrO2
M. Wt
227.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromocinnamic acid

CAS Number

1200-07-3

Product Name

4-Bromocinnamic acid

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enoic acid

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

InChI

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+

InChI Key

CPDDDTNAMBSPRN-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)Br

Synonyms

3-(4-Bromophenyl)-2-propenoic Acid; 3-(4-Bromophenyl)-2-propenoic Acid; NSC 218449;

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Br

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Br

The exact mass of the compound 4-Bromocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromocinnamic acid (CAS: 1200-07-3) is a halogenated derivative of trans-cinnamic acid, a widely occurring natural product. It functions as a bifunctional organic building block, featuring a reactive carboxylic acid group and an aryl bromide moiety.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQErnIvTXQK_IVq4rFOn8FoozS-hHD7SBq1YXG3vo550y6OF7VwwSwXqQ-bzU1cdSU6DDb1SaM-5aMFeCuYOcYNCG8forhRMRKDj9KoLTgAyLgAf7wnRj9PjXauXz3ADIg2gRF0%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFeiVyBxBPUh7CUe0d1tq-lljiyTUcKhE8W0ZqGjNg0OEUMKS4NzJe-JejlLfTkkZURRDNXIbWwm5IYKIV8iKLGesNCTW4Bh3TVugAgJ5lRSEMPq4bJ1bz-ME7u05EugIT5Br1_61jLkVF8lu7Oe0zCtH0m4BYtZeMyokBxQ3JbFh13rA%3D%3D)] This structure makes it a key intermediate for introducing the 4-bromostyryl group into larger molecules and a valuable precursor in cross-coupling reactions, polymer synthesis, and the development of functional materials where the specific electronic and steric properties of the bromine atom are critical.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrfOBCneDk00Sg3yYh7LeORQ5TxOjeOkVRu5a_90q42Nqudo79P3asLZMVJxcNPoCx17DMy6n4HMb-GRqNghLcnHn6wnA3ZH91TUlHO81jhVj_9HWv43KXugC_CtqzxqWpwTU%3D)]

Substituting 4-bromocinnamic acid with analogs is often unviable in established protocols. Replacing it with unsubstituted cinnamic acid eliminates the essential aryl halide handle required for palladium-catalyzed cross-coupling reactions, a primary application.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbGKAaS1mmSZHd0hUZyVLwsN957LFbvG1Yrh1q5VwPdA0j0XeDw02kCvOZb2V7SpZ4zgy0Y-w9ZIn8EY-fYLDsvch9dnqpJkTAEzqxwhxsHhwWjAFk1tmiV-khSya7zt0WeaXcgnXRSFwE5iPeCziHtJGStIgPqIZ87yb26HJTrNdy-WZ1HI-N8h2Yep6-zdmYvU_kzCdRl8jC69nn)] Swapping the bromine for a chlorine atom (4-chlorocinnamic acid) significantly reduces the reactivity of the C-X bond towards oxidative addition, requiring harsher reaction conditions and potentially leading to lower yields. Conversely, while more reactive, an iodo-analog is typically more expensive and less stable. Furthermore, the specific size and electronegativity of the bromine atom govern intermolecular interactions, such as halogen bonding, which dictates crystal packing.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8oCzhyEH44NWjEezT1-5npvfANQfoDKXPo4piLQd_8bbWR9eNjMiNrYBo5EpxHAEqMGHoVeTiocNqIni2UW-cTgzAA6tk72NCrRamf3YbQG_VIjV4m_Hy3bdm61z79KLZyd89ETu1tAUZvn4POSVk3L5j1PSBT0k06wqWfQgeWHtVJnPYK0j4KuALFS7zfzFRNvSnVLaotctN3JSzU8yKDuIyIlKOW9Z2LGGT9sJpp_1KVfoP8XO0VC1VyfoHtS-fXZSbz3DpqkGIA40%3D)] This makes 4-bromocinnamic acid non-interchangeable with its chloro- or fluoro-analogs in crystal engineering, and in the formulation of nonlinear optical materials or metal-organic frameworks (MOFs).

Superior Thermal Stability for High-Temperature Processing

4-Bromocinnamic acid exhibits significantly higher thermal stability compared to its direct analogs, which is a critical parameter for processability in polymer and materials synthesis. Its melting point is approximately 129-131 °C higher than that of unsubstituted trans-cinnamic acid and 12-14 °C higher than 4-chlorocinnamic acid.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9nOaqWMyLcKItJ4t8zAsniAf8y9zgWJjSZ54rWZb84kAeW6P-kvFKTLG_lpGB23NCZTNseZ154zcipYndEd974josBx44CYm8sylYViiLs7toIG6jyfBLOxPPdCKAmPNbLqOX-v6SribTaPi1sHq-8qOaQw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-alFtvXD9IwYnG6Iuhcx-zBN0oS41PI7lB-VBNENiZ6-clUXe6H5Exb1VpqErZtVT50zrBIyiE_MPjMPFq4wPkd0uCV1YRvBhWh-xnhJgrpV-yHxxSipmXNYtcV_zWy7QRsqSv7Y%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkR9FDyw8RgvQy-ArzJbA09DxPfnS0GrIJh4snaq9ofVK3gdDZ5eDTvI2CB5yUGM9JHC3gMFnzpGOZ-gXijU5X2MV-T5L4yK35asiJ6Osr5miw8BcIKoyJ9GOfwPmFeIAqiQBoL6Ufhal4lFfdzlxysErA_31l_T5tSvt8pVLqeQ%3D%3D)] This higher melting point indicates greater lattice energy and a more stable crystalline structure, making it more suitable for applications requiring high-temperature processing or where the final product must exhibit enhanced thermal resistance.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrfOBCneDk00Sg3yYh7LeORQ5TxOjeOkVRu5a_90q42Nqudo79P3asLZMVJxcNPoCx17DMy6n4HMb-GRqNghLcnHn6wnA3ZH91TUlHO81jhVj_9HWv43KXugC_CtqzxqWpwTU%3D)]

Evidence DimensionMelting Point (°C)
Target Compound Data262–264 °C
Comparator Or Baselinetrans-Cinnamic Acid: 133 °C; 4-Chlorocinnamic Acid: 248-250 °C
Quantified Difference+129 °C vs. Cinnamic Acid; +14 °C vs. 4-Chlorocinnamic Acid
ConditionsStandard atmospheric pressure, literature values.

The higher melting point allows for a wider processing window and imparts better thermal stability to derivative materials like polymers and organic electronics.

Balanced Reactivity for Controlled Cross-Coupling Synthesis

The carbon-bromine bond in 4-bromocinnamic acid offers a well-balanced reactivity profile for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. The C-Br bond is more susceptible to oxidative addition than the C-Cl bond of 4-chlorocinnamic acid, often resulting in higher yields and milder reaction conditions. While C-I bonds are even more reactive, iodo-analogs are generally more costly and less stable. This positions the bromo-derivative as a reliable and cost-effective choice for reliably synthesizing complex molecules where precise C-C bond formation is critical.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0SdAn0qzhbsTBpPN85gByVLmj2_Y0AGJ8jefvy4pd0lKNKptH7nmPRzSJkWvqCOx0iO_FI2OoPTywd9laxX7QqtOryy_4MPMVVy3Vny0BZmxMS5597PQVgbSmGmSayUwhni1mEowrd_NRlzHob5JqNWCaTb5Q9TFgqPao9f4pxl-bgzlsIMnaV-d2Ef4llhpEQ3lDSklZYF4Ywasu2otzckO34-UBOY12LvMb37cVwe8Qrjh0DVugi5XFZU-SkkfrXQg%3D)]

Evidence DimensionRelative Reactivity in Oxidative Addition
Target Compound DataModerate to High (C-Br bond)
Comparator Or Baseline4-Chlorocinnamic Acid: Lower (C-Cl bond); 4-Iodocinnamic Acid: Higher (C-I bond)
Quantified DifferenceQualitative but well-established reactivity trend: C-I > C-Br > C-Cl
ConditionsTypical Palladium-catalyzed cross-coupling reaction conditions.

This compound provides an optimal balance of reactivity and stability, making it a workhorse precursor for scalable synthetic routes without requiring the harsh conditions of chloro-analogs or the higher cost of iodo-analogs.

Enables Specific Crystal Packing via Halogen Bonding

The bromine atom in 4-bromocinnamic acid is a key driver of its solid-state structure, enabling specific intermolecular interactions not possible with unsubstituted cinnamic acid. Unlike the herringbone arrangement of cinnamic acid, 4-bromo and 4-chloro analogs adopt a sheet-like packing motif directed by halogen interactions.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8oCzhyEH44NWjEezT1-5npvfANQfoDKXPo4piLQd_8bbWR9eNjMiNrYBo5EpxHAEqMGHoVeTiocNqIni2UW-cTgzAA6tk72NCrRamf3YbQG_VIjV4m_Hy3bdm61z79KLZyd89ETu1tAUZvn4POSVk3L5j1PSBT0k06wqWfQgeWHtVJnPYK0j4KuALFS7zfzFRNvSnVLaotctN3JSzU8yKDuIyIlKOW9Z2LGGT9sJpp_1KVfoP8XO0VC1VyfoHtS-fXZSbz3DpqkGIA40%3D)] The presence of bromine facilitates directional halogen bonding (C-Br···O), which can be exploited in crystal engineering to design materials with specific topologies and properties, such as nonlinear optical crystals or as a linker in robust metal-organic frameworks (MOFs).[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFEZfgRJknFcBmlDN5xSLfStGZ2xerok_408CvBsZClLJXWpYJYasskCYFCWOl-vhrTyHlJg2vMXXJ7IsYLQGLSgksXQHjiRRzaGGnxOyIEv_s9_fmXFos_VB3xINiMxe7mOSZXonp2XiuvlzRqaAR5OUSBcKWp9HeYQ%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCWGxc9zGe876xP5CuS_PRi4QbcDKUn-5x7mU1VDGGbtHlqraY5xkieYfqQZy1_gAlCuiAqj4pjkSg2vC5dGbR1mA81c1gfoyjz9LJ2mqcUF6eixjg7zrqBrVRNXCvd8APCfCUhzixjHpwmC1ke8tU)]

Evidence DimensionDominant Crystal Packing Motif
Target Compound DataSheet-like, influenced by halogen interactions
Comparator Or Baselinetrans-Cinnamic Acid: Herringbone arrangement
Quantified DifferenceQualitative difference in supramolecular assembly
ConditionsSingle-crystal X-ray diffraction analysis.

For materials science applications, this compound's ability to form predictable, halogen-bonded structures is a design feature, not a bug, enabling the rational synthesis of crystalline materials.

Precursor for Multi-Step Pharmaceutical and Agrochemical Synthesis

As a direct result of its balanced reactivity, 4-bromocinnamic acid is the preferred choice for synthetic routes where the aryl halide is used as a handle for Suzuki, Heck, or other palladium-catalyzed C-C bond formations. Its stability and predictable reactivity make it suitable for constructing complex molecular scaffolds in a scalable and reproducible manner.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFeiVyBxBPUh7CUe0d1tq-lljiyTUcKhE8W0ZqGjNg0OEUMKS4NzJe-JejlLfTkkZURRDNXIbWwm5IYKIV8iKLGesNCTW4Bh3TVugAgJ5lRSEMPq4bJ1bz-ME7u05EugIT5Br1_61jLkVF8lu7Oe0zCtH0m4BYtZeMyokBxQ3JbFh13rA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrfOBCneDk00Sg3yYh7LeORQ5TxOjeOkVRu5a_90q42Nqudo79P3asLZMVJxcNPoCx17DMy6n4HMb-GRqNghLcnHn6wnA3ZH91TUlHO81jhVj_9HWv43KXugC_CtqzxqWpwTU%3D)]

Linker for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The defined geometry and halogen-bonding capability of 4-bromocinnamic acid make it an excellent choice as an organic linker for designing MOFs. The bromine atom can be used to tune the electronic properties and pore environment of the resulting framework, and its robust nature is suitable for creating stable materials for gas storage or catalysis.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZm0oONd9_RyRiyLIhOsIX_hyiqFUZc_pqeuuTlvNCX5pCPCMSmKGd2w8oKkL6TuTWIkriCf6ZVFxh9BebWqgcXAuJJqw_5WWItINYD3NH71y_-QNS5LX7ROCW5doUcFptdQuLnp4bvq5q0Yk%3D)]

Component in High-Performance Polymers and Organic Electronic Materials

Flowing from its superior thermal stability, this compound is a valuable monomer or additive for producing polymers with high melting points or glass transition temperatures. The incorporation of the heavy bromine atom can also modify properties like refractive index and flame retardancy, making it useful in specialty polymers and materials for nonlinear optics.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrfOBCneDk00Sg3yYh7LeORQ5TxOjeOkVRu5a_90q42Nqudo79P3asLZMVJxcNPoCx17DMy6n4HMb-GRqNghLcnHn6wnA3ZH91TUlHO81jhVj_9HWv43KXugC_CtqzxqWpwTU%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGL2OJ5hnIRi8krbqz1ulD-x9RLPVtpV5UFz38gyCnTn7jujujJm-o53iN8fG7hmcdKCacRiChG7aGbEU6KHSu7igFfuzs-eZ-ZlbJo782yI1x-JbeY3OhGO4XFqSIj3ZCEOg%3D%3D)]

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1200-07-3

Wikipedia

(E)-3-(4-bromophenyl)prop-2-enoic acid

Dates

Last modified: 09-14-2023

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